![molecular formula C11H14N2O3 B2718458 N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide CAS No. 2411252-96-3](/img/structure/B2718458.png)
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide, also known as HET0016, is a potent and selective inhibitor of the enzyme 20-HETE synthase. This compound has gained significant attention in the scientific community due to its potential for treating various diseases and disorders.
Mecanismo De Acción
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide exerts its effects by inhibiting the enzyme 20-HETE synthase, which is responsible for the production of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the development of hypertension, cancer, and inflammation. By inhibiting 20-HETE synthase, N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide reduces the production of 20-HETE, leading to a decrease in vasoconstriction and inflammation.
Biochemical and Physiological Effects
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the reduction of tumor growth, and the attenuation of hypertension. Additionally, N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide has been shown to decrease the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide in lab experiments is its high selectivity for 20-HETE synthase, which allows for the specific inhibition of this enzyme without affecting other pathways. However, one limitation of using N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research on N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide, including:
1. Investigating the effects of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide on other diseases and disorders, such as diabetes and cardiovascular disease.
2. Developing more potent and selective inhibitors of 20-HETE synthase.
3. Exploring the use of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide in combination with other drugs for the treatment of cancer and inflammation.
4. Investigating the mechanisms by which N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide exerts its effects on angiogenesis and tumor growth.
5. Developing novel delivery methods for N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide to improve its solubility and bioavailability.
Conclusion
In conclusion, N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide is a potent and selective inhibitor of 20-HETE synthase that has shown promise for treating various diseases and disorders. Its mechanism of action involves the inhibition of 20-HETE production, leading to a reduction in vasoconstriction and inflammation. While there are some limitations to its use in lab experiments, there are several potential future directions for research on N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide that could lead to the development of new therapies for diseases and disorders.
Métodos De Síntesis
The synthesis of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide involves several steps, including the reaction of 3-methoxypyridine with ethyl acrylate, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then purified through a series of column chromatography and recrystallization steps.
Aplicaciones Científicas De Investigación
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases and disorders, including hypertension, cancer, and inflammation. In animal models, N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide has been shown to reduce blood pressure, inhibit tumor growth, and decrease inflammation.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-10(15)13-7-8(14)11-9(16-2)5-4-6-12-11/h3-6,8,14H,1,7H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFIVZMYVKOVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(CNC(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2718376.png)
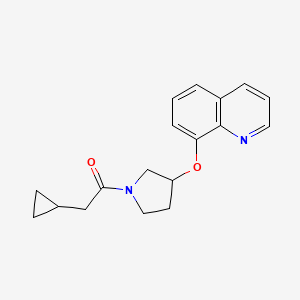
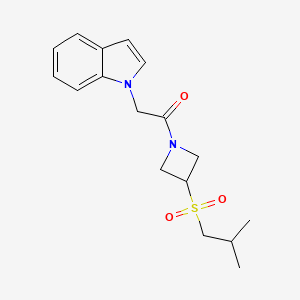
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2718379.png)
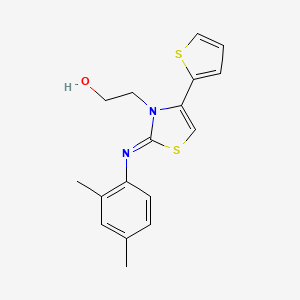
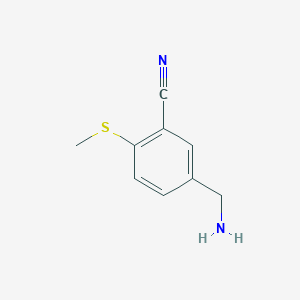
![Ethyl 3-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2718384.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2718387.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2718388.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole](/img/structure/B2718389.png)
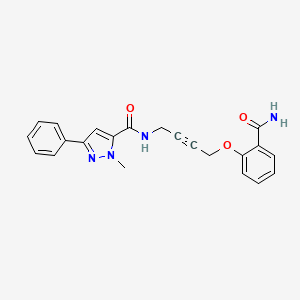
![N-[[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2718396.png)

![2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole](/img/structure/B2718398.png)